4-(3-hydroxy-4-methoxyphenyl)-3,7,7-trimethyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-HYDROXY-4-METHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core fused with an oxazole ring, along with hydroxy and methoxy substituents, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 4-(3-HYDROXY-4-METHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step organic reactions. One common method includes the condensation of an appropriate quinoline derivative with an oxazole precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives using reducing agents such as sodium borohydride.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives with different substituents. For example:
4-Hydroxyquinoline: Known for its antimicrobial properties.
4-Methoxyquinoline: Studied for its potential as an antimalarial agent.
Properties
Molecular Formula |
C20H22N2O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-(3-hydroxy-4-methoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one |
InChI |
InChI=1S/C20H22N2O4/c1-10-16-17(11-5-6-15(25-4)13(23)7-11)18-12(21-19(16)26-22-10)8-20(2,3)9-14(18)24/h5-7,17,21,23H,8-9H2,1-4H3 |
InChI Key |
RFWZSVDGEOXBLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.